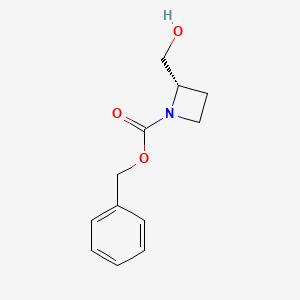
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (S)-azetidine-2-carboxylic acid as the starting material.
Protection of Carboxylic Acid: The carboxylic acid group is protected by converting it to its benzyl ester using benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a nucleophilic substitution reaction using formaldehyde and a suitable base.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles to replace the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: (S)-2-carboxy-azetidine-1-carboxylic acid benzyl ester.
Reduction: this compound (starting material).
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including peptidomimetics and nucleoside analogs.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: Its unique structural properties make it useful in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism by which (S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Azetidine-2-carboxylic acid: A closely related compound without the hydroxymethyl group.
Azetidine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of a benzyl ester.
Azetidine-2-carboxylic acid benzylamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness: (S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific applications, and comparison with similar compounds
Propiedades
IUPAC Name |
benzyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-8-11-6-7-13(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFQXCNTSZHKDM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1CO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1CO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Boc-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine](/img/structure/B8188926.png)
![[1,2,5]Triazepane](/img/structure/B8188929.png)
![Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate](/img/structure/B8188930.png)
![5-[(Boc-methyl-amino)-methyl]-4H-[1,2,4]triazole-3-carboxylicacidethylester](/img/structure/B8188932.png)
![2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole](/img/structure/B8188934.png)


![(2R,2'R,5S,5'S)-2,2'-Dithiobismethylenebis(5-(4-amino-5-fluoro-2-oxo-1H-pyrimidin-1-yl)-[1,3]oxathiolane)](/img/structure/B8188951.png)

![6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride](/img/structure/B8188973.png)
![[1,6]Naphthyridine dihydrochloride](/img/structure/B8188975.png)



